Patented Autophagy Inhibitor Intermediate vs. Unsubstituted Scaffolds
This specific regioisomer is explicitly claimed and exemplified as a necessary intermediate in the synthesis of potent heteroarylaminopyrimidine amide autophagy inhibitors, a role that generic piperidinyl-pyrazole amines cannot fulfill due to the absence of the 3-methyl group on the pyrazole ring [1]. The patent describes the compound's direct use in forming the core structure, where even minor structural deviations lead to a complete loss of synthetic utility for this pharmacophore class.
| Evidence Dimension | Synthetic Utility as a Pharmacophore Precursor |
|---|---|
| Target Compound Data | Explicitly used as a reactant (Designated as 'ZITGMRBQGWFVNV') to build the final biologically active compound in a key patent. |
| Comparator Or Baseline | 1-(1-methyl-4-piperidinyl)-1H-pyrazol-4-amine (CAS 1246550-66-2) or 3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine: Not claimed or suitable for the same synthetic route. |
| Quantified Difference | Binary (Active Intermediate vs. Inactive/Unsuitable Scaffold) |
| Conditions | Validated within the synthetic scheme of US Patent US11518758B2 for creating autophagy inhibitors. |
Why This Matters
For teams actively synthesizing this class of autophagy inhibitors, this compound is not merely a preference but a project-critical, structurally mandated intermediate.
- [1] US Patent US11518758B2. Heteroarylaminopyrimidine amide autophagy inhibitors and methods of use thereof. Published 2022-12-06. View Source
